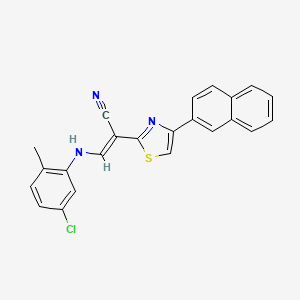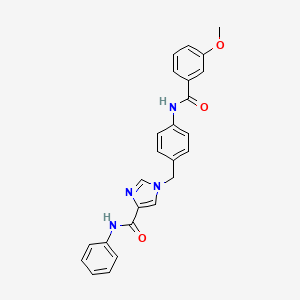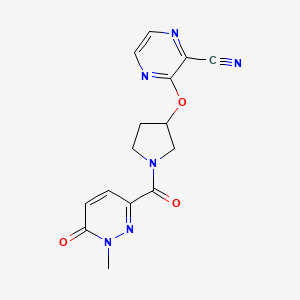
2,3-dihydro-1lambda6-thiophene-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1lambda6-thiophene-1,1,3-trione is a chemical compound with the molecular formula C₄H₄O₃S and a molecular weight of 132.14 g/mol . It is also known by several synonyms, including 3-oxo-2,3-dihydrothiophene 1,1-dioxide and 2-thiolen-4-one S,S-dioxide . This compound is characterized by its solid form and a melting point range of 118-120°C .
Applications De Recherche Scientifique
2,3-dihydro-1lambda6-thiophene-1,1,3-trione has a wide range of applications in scientific research:
Safety and Hazards
While specific safety and hazard information for 3-Oxo-2,3-dihydrothiophene 1,1-dioxide is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-1lambda6-thiophene-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophiles such as halogens or nitro groups; solvents like chloroform or benzene; temperatures from 0°C to 50°C.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene precursors.
Substitution: Substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This reactivity can lead to the modification of these biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-oxo-2,3-dihydrothiophene 1,1-dioxide
- 2-thiolen-4-one S,S-dioxide
- 2,3-dihydro-3-oxothiophene 1,1-dioxide
- 1,1-dioxothiophen-3-one
Uniqueness
2,3-dihydro-1lambda6-thiophene-1,1,3-trione is unique due to its specific oxidation state and the presence of both a thiophene ring and a sulfone group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .
Propriétés
IUPAC Name |
1,1-dioxothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGIHNHFMQGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)


![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2617427.png)
![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)
![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)
